molecular formula C21H22O6 B1251894 (3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan

(3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan

Cat. No. B1251894
M. Wt: 370.4 g/mol
InChI Key: AWOGQCSIVCQXBT-RPQNVMPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan is a natural product found in Magnolia coco and Magnolia stellata with data available.

Scientific Research Applications

Cytotoxic Constituents and Biological Activity

  • A study identified a compound structurally similar to the requested molecule, exhibiting cytotoxicities against various cell lines, suggesting potential in cancer research and therapy (Chen, Duh, Huang, & Chen, 2003).

Lignans and Therapeutic Properties

Methodology in Organic Synthesis

  • A study described the generation of similar compounds, highlighting its significance in advancing organic synthetic methods (Kuroda et al., 1991).

Protective Effects on Cardiac Injury

  • Research on compounds structurally related to the requested molecule demonstrated protective effects on cardiac cell injury, suggesting potential in cardiovascular health applications (Yu, Han, & Lou, 2007).

Anticancer and Antimicrobial Properties

  • A study synthesized derivatives of a structurally similar compound, showing potent anticancer, antibacterial, antifungal, and anti-inflammatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Antioxidant Properties

  • Compounds structurally akin to the molecule exhibited strong free radical scavenging effects, indicating antioxidant properties and potential in oxidative stress-related health issues (Makkar & Chakraborty, 2018).

Novel Synthetic Methods

  • A novel synthetic method was developed for compounds structurally related to the requested molecule, contributing to advancements in chemical synthesis (Huan-you, 2011).

Mechanistic Studies in Organic Chemistry

  • Investigations into the synthesis and reactions of compounds structurally similar to the requested molecule provide insights into the mechanisms of organic reactions, aiding in the understanding of chemical processes (Meier, Runsink, & Scharf, 1982).

properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

5-[(3R,3aS,6R,6aS)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole

InChI

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20+,21+/m1/s1

InChI Key

AWOGQCSIVCQXBT-RPQNVMPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC5=C(C=C4)OCO5)OC

SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC

synonyms

kobusin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan
Reactant of Route 2
(3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan
Reactant of Route 3
(3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan
Reactant of Route 4
(3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan
Reactant of Route 5
(3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan
Reactant of Route 6
(3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan

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